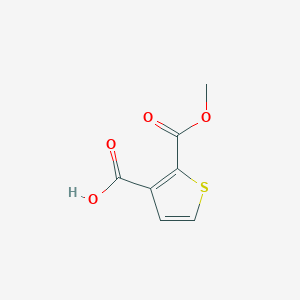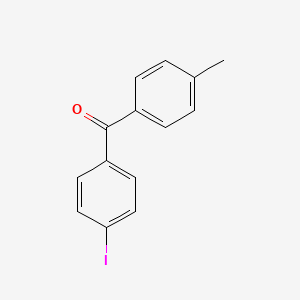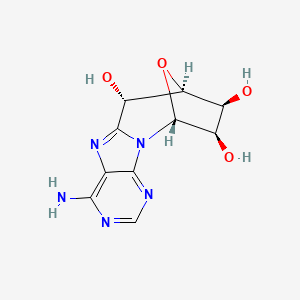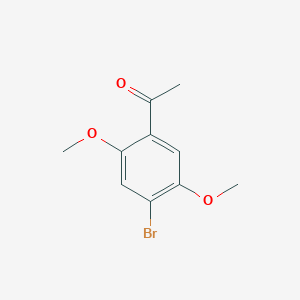
1-(4-broMo-2,5-diMethoxyphenyl)ethanone
Übersicht
Beschreibung
“1-(4-broMo-2,5-diMethoxyphenyl)ethanone” is a chemical compound that has been recently offered for purchase by a variety of Internet retailers . This substance may be considered a cathinone analogue of the phenethylamine 2- (4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) which suggests that it may have psychoactive effects in humans .
Synthesis Analysis
The synthesis of “1-(4-broMo-2,5-diMethoxyphenyl)ethanone” involves a reaction of bromine with acetoveratrone in chloroform at room temperature . For TMS derivatization, the residue was taken up in N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)/toluene (1/1) and analyzed by GC-MS .Molecular Structure Analysis
The molecular formula of “1-(4-broMo-2,5-diMethoxyphenyl)ethanone” is C10H10Br2O3 . The molecular weight is 259.09654 .Wissenschaftliche Forschungsanwendungen
-
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B)
- Application : bk-2C-B is a new psychoactive substance (NPS). It is most commonly consumed orally, although there are indications that it might also be ingested by inhalation or 'smoking’ .
- Methods of Application : The study investigated the stability of bk-2C-B when exposed to heat using a simulated ‘meth pipe’ scenario .
- Results or Outcomes : Twelve products following pyrolysis of bk-2C-B were detected and verified by organic synthesis of the corresponding standards .
-
2-Amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-I)
- Application : bk-2C-I is a compound similar to bk-2C-B, but with the bromo substituent replaced with an iodo substituent .
- Methods of Application : The study subjected bk-2C-I to pyrolysis under the same conditions as bk-2C-B .
- Results or Outcomes : Similar products were formed, indicating that the replacement of the bromo with the iodo substituent did not affect the pyrolysis pattern under the conditions used . Two additional products were detected in the bk-2C-I pyrolates .
-
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B)
- Application : bk-2C-B is a new psychoactive substance (NPS). It is most commonly consumed orally although there are indications that it might also be ingested by inhalation or 'smoking’ .
- Methods of Application : The study investigated the stability of bk-2C-B when exposed to heat using a simulated ‘meth pipe’ scenario .
- Results or Outcomes : Twelve products following pyrolysis of bk-2C-B were detected and verified by organic synthesis of the corresponding standards .
-
2-Amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-I)
- Application : bk-2C-I is a compound similar to bk-2C-B, but with the bromo substituent replaced with an iodo substituent .
- Methods of Application : The study subjected bk-2C-I to pyrolysis under the same conditions as bk-2C-B .
- Results or Outcomes : Similar products were formed, which indicated that the replacement of the bromo with the iodo substituent did not affect the pyrolysis pattern under the conditions used . Two additional products were detected in the bk-2C-I pyrolates, namely 1-(2,5-dimethoxyphenyl)-ethanone and 1-iodo-4-ethenyl-5-methoxyphenol .
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBOMTVNQIFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557812 | |
| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-broMo-2,5-diMethoxyphenyl)ethanone | |
CAS RN |
90841-64-8 | |
| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



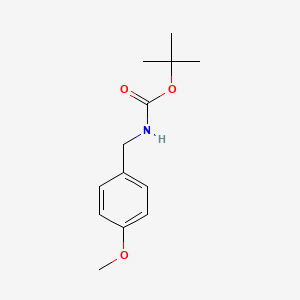
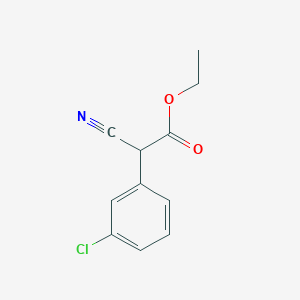
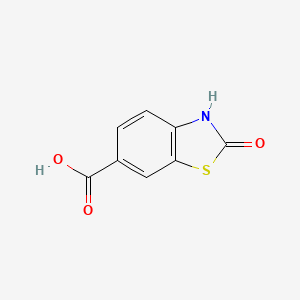
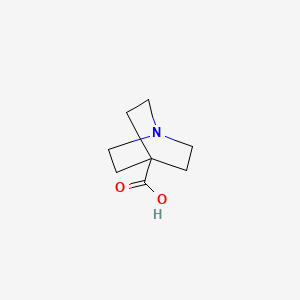

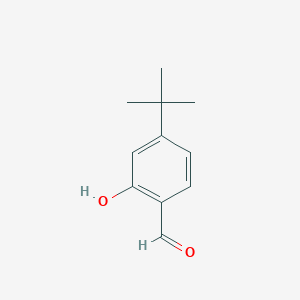
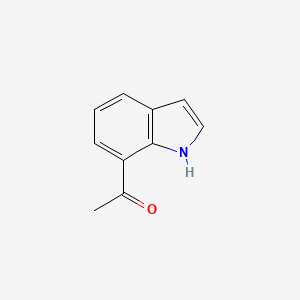
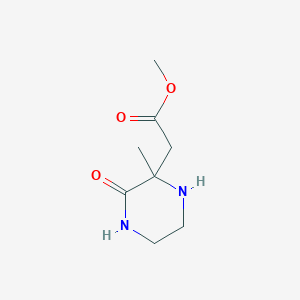
![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
